molecular formula C9H16O4 B14203019 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane CAS No. 917906-21-9

3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane

Cat. No.: B14203019
CAS No.: 917906-21-9
M. Wt: 188.22 g/mol
InChI Key: OHXANKBRSVDBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Dimethyl-1,5,7,11-tetraoxaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spiro center connecting two cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of cyclic intermediates, which then undergo spirocyclization to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .

Mechanism of Action

The mechanism by which 3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane exerts its effects is primarily through its ability to form stable spirocyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane is unique due to its specific methyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and specific reactivity profiles .

Properties

CAS No.

917906-21-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3,9-dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C9H16O4/c1-7-3-10-9(11-4-7)12-5-8(2)6-13-9/h7-8H,3-6H2,1-2H3

InChI Key

OHXANKBRSVDBGL-UHFFFAOYSA-N

Canonical SMILES

CC1COC2(OC1)OCC(CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.